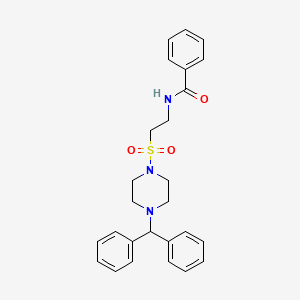
N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)éthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that features a benzhydrylpiperazine moiety linked to a benzamide group via a sulfonyl ethyl chain
Applications De Recherche Scientifique
N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
Target of Action
The primary target of N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Mode of Action
N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide: acts as an effective inhibitor of hCA. It is designed with an acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The compound forms a complex with hCA II and hCA VII, stabilizing the inhibitor through a number of polar and hydrophobic interactions in the active site of hCA VII .
Biochemical Pathways
The action of N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide affects the carbon dioxide hydration pathway, which is catalyzed by hCAs . By inhibiting hCA II and hCA VII, the compound can disrupt this pathway, potentially affecting processes such as pH regulation and electrolyte balance in the body.
Analyse Biochimique
Biochemical Properties
N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide is an effective human carbonic anhydrase (hCA) inhibitor . It interacts with the ubiquitous hCA II and the brain-associated hCA VII . The compound is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Cellular Effects
The effects of N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide on cells are primarily related to its role as a hCA inhibitor . By inhibiting these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves the deprotonated nitrogen atom of the sulfonamide moiety coordinating the catalytic zinc ion with a tetrahedral geometry, displacing the water molecule/hydroxide ion present in the native enzymes . Additional hydrogen bond interactions with the Thr199 residue further stabilize the inhibitor binding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves the nucleophilic substitution of 1-benzhydrylpiperazine with a sulfonyl chloride derivative, followed by coupling with a benzamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and bases like triethylamine to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or other functional group transformations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Another benzhydrylpiperazine derivative with similar enzyme inhibitory properties.
1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: A related compound with different substituents that affect its chemical and biological properties.
Uniqueness
N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry research .
Propriétés
IUPAC Name |
N-[2-(4-benzhydrylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c30-26(24-14-8-3-9-15-24)27-16-21-33(31,32)29-19-17-28(18-20-29)25(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,25H,16-21H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZROWDLFXAGSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CCNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2547880.png)
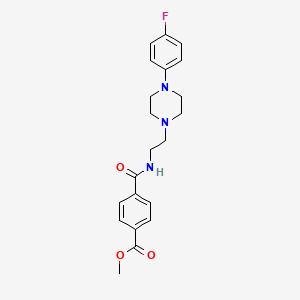
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2547884.png)
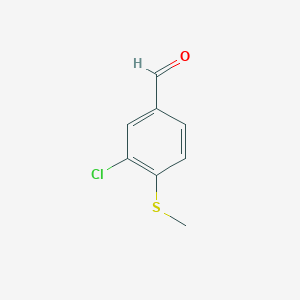
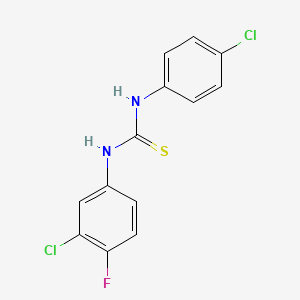
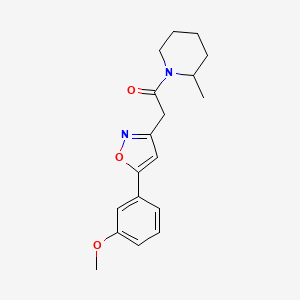
![1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2547888.png)
![2-[(4-Chlorobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2547891.png)
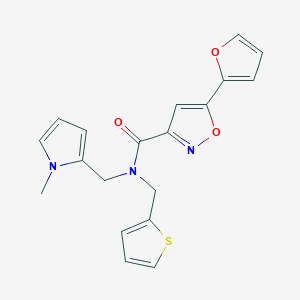
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2547896.png)
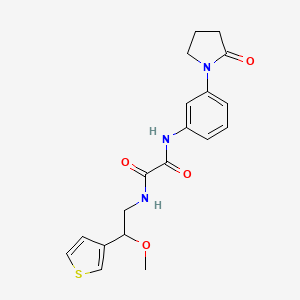
![N-(4-ethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2547898.png)
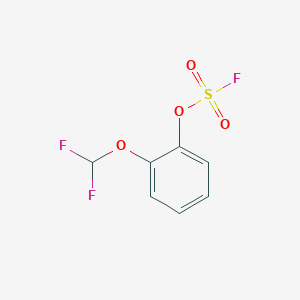
![2-((3,4-dichlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2547902.png)
